molecular formula C21H43NO2S B15092277 n,s-Dioctyl-(d)-penicillamine

n,s-Dioctyl-(d)-penicillamine

Cat. No.: B15092277
M. Wt: 373.6 g/mol
InChI Key: XNUOJIFSUVIANV-IBGZPJMESA-N
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Preparation Methods

The synthesis of D-Valine, N-octyl-3-(octylthio)- involves several steps, typically starting with the preparation of D-Valine. The N-octyl-3-(octylthio) group is then introduced through a series of reactions involving various reagents and catalysts. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, temperature control, and purification techniques such as chromatography . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

D-Valine, N-octyl-3-(octylthio)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

D-Valine, N-octyl-3-(octylthio)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

    Biology: It is used in studies of protein synthesis and enzyme activity. The presence of D-Valine, an essential amino acid, makes it a valuable tool for understanding biochemical pathways.

    Medicine: It is used in pharmaceutical development as a potential agent for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of D-Valine, N-octyl-3-(octylthio)- involves its interaction with specific molecular targets and pathways. The presence of the D-Valine moiety allows it to interact with enzymes involved in protein synthesis, while the N-octyl-3-(octylthio) group allows it to interact with other molecular targets. These interactions can lead to changes in enzyme activity, protein function, and cellular signaling pathways .

Comparison with Similar Compounds

D-Valine, N-octyl-3-(octylthio)- can be compared with other similar compounds, such as:

    L-Valine, N-octyl-3-(octylthio)-: This compound has a similar structure but contains the L-isomer of valine instead of the D-isomer. This difference can lead to changes in its biological activity and interactions with molecular targets.

    D-Valine, N-decyl-3-(decylthio)-: This compound has a similar structure but contains longer alkyl chains. This difference can lead to changes in its chemical properties and reactivity.

    D-Valine, N-octyl-3-(methylthio)-: This compound has a similar structure but contains a methylthio group instead of an octylthio group.

Properties

Molecular Formula

C21H43NO2S

Molecular Weight

373.6 g/mol

IUPAC Name

(2S)-3-methyl-2-(octylamino)-3-octylsulfanylbutanoic acid

InChI

InChI=1S/C21H43NO2S/c1-5-7-9-11-13-15-17-22-19(20(23)24)21(3,4)25-18-16-14-12-10-8-6-2/h19,22H,5-18H2,1-4H3,(H,23,24)/t19-/m0/s1

InChI Key

XNUOJIFSUVIANV-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCN[C@@H](C(=O)O)C(C)(C)SCCCCCCCC

Canonical SMILES

CCCCCCCCNC(C(=O)O)C(C)(C)SCCCCCCCC

Origin of Product

United States

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